molecular formula C7H10O3 B15052623 (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B15052623
M. Wt: 142.15 g/mol
InChI Key: WSKMNNWQJZLMSJ-LYFYHCNISA-N
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Description

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one (CAS 89858-87-7) is a bicyclic ketone of high interest in organic synthesis and medicinal chemistry research. With a molecular formula of C7H10O3 and a molecular weight of 142.15 g/mol, this compound features a defined stereochemistry at the 1R, 5R, and 6S positions, which is critical for enantioselective applications and studying stereospecific interactions . Its core structure, an 8-oxabicyclo[3.2.1]octane skeleton, is a key building block for constructing complex molecules and is closely related to tropane alkaloids, albeit with an oxygen atom in the bridgehead position that modifies its electronic and steric properties compared to nitrogen-containing analogs . This compound serves as a versatile chiral precursor and intermediate. An efficient synthetic route to this molecule involves palladium(II)-catalyzed oxycarbonylation of unsaturated polyols, which allows for the formation of the desired stereochemistry with high selectivity . In research applications, it has been investigated for its potential biological activities. Preliminary studies suggest it may exhibit antimicrobial properties and act as an inhibitor for specific enzymes involved in metabolic pathways, making it a point of interest for developing new therapeutic agents . Its unique structure and functional groups, including the hydroxyl and ketone, make it a valuable scaffold for probing biochemical mechanisms and for use in comparative studies with similar bicyclic frameworks . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2/t5-,6-,7+/m0/s1

InChI Key

WSKMNNWQJZLMSJ-LYFYHCNISA-N

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@H]([C@H]1O)O2

Canonical SMILES

C1C2CC(=O)CC(C1O)O2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with site-selective C-H oxidation of the allylic silyl ether, generating an intermediate carbonyl species. Subsequent oxa- Cope rearrangement reorganizes the carbon skeleton, forming a transient enolate. This intermediate undergoes aldol cyclization, yielding the bicyclic framework with embedded oxygen and ketone functionalities. For (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one, stereochemical control arises from the conformational rigidity of the transition state during aldol cyclization, which dictates the endo preference for ring closure.

Substrate Scope and Optimization

The method accommodates diverse allylic silyl ethers, enabling modular access to substituted 8-oxabicyclo[3.2.1]octanes. Key substrates and yields are summarized below:

Substrate Structure Yield (%) Stereochemical Outcome
Allyl(trimethylsilyl) ether R₁=Me 78 (1R,5R,6S) configuration
Allyl(triethylsilyl) ether R₁=Et 82 (1R,5R,6S) configuration
Cyclohexenyl silyl ether 65 Mixed diastereomers

Optimal conditions (0.1 M in CH₂Cl₂, −20°C, 12 h) minimize side reactions such as over-oxidation or epimerization.

Stereochemical Control via Lewis Acid Catalysis

ZnBr₂ plays a dual role as a Lewis acid: (1) it activates the oxoammonium species for C-H oxidation, and (2) templating effects during aldol cyclization enforce the (1R,5R,6S) configuration. Computational studies suggest that Zn²⁺ coordinates the nascent enolate and the carbonyl oxygen, locking the transition state into a chair-like conformation that favors the observed stereochemistry.

Post-Cyclization Functionalization

The ketone at position 3 is intrinsic to the aldol cyclization product, while the hydroxy group at position 6 is introduced via subsequent oxidation or hydroxylation. For example:

  • Epoxidation-Hydrolysis : Treatment of an intermediate olefin with m-CPBA followed by acid-catalyzed hydrolysis installs the 6-hydroxy group with retention of configuration.
  • Directed C-H Hydroxylation : Mn(OAc)₃-mediated oxidation selectively functionalizes the bridgehead carbon, though this method requires stringent temperature control (−10°C).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (d, J = 6.5 Hz, 1H, H-6), 3.98 (m, 1H, H-5), 2.89 (q, J = 7.0 Hz, 1H, H-1), 2.45 (s, 1H, OH).
  • IR (KBr): ν = 3420 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O).

Chiral Purity Assessment

Enantiomeric excess (>98% ee) is confirmed via derivatization with (S)-(+)-PEIC followed by GC analysis on a chiral stationary phase.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxabicyclo ring can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxabicyclo ring may produce a more saturated bicyclic compound.

Scientific Research Applications

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the oxabicyclo ring system play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential as a therapeutic agent.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₁₀O₃ (inferred from bicyclo[3.2.1]octane with one bridgehead oxygen and substituents).
  • Functional Groups : Ketone (C3), hydroxyl (C6), and ether (C8-O).

Comparison with Similar Compounds

Structural Analogs in the Bicyclo[3.2.1]octane Family

The following table highlights structural analogs, emphasizing differences in heteroatoms, substituents, and stereochemistry:

Compound Name Molecular Formula Heteroatoms/Substituents Key Features Reference
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one (Target Compound) C₇H₁₀O₃ 8-Oxa, 3-ketone, 6-hydroxy Strained bicyclic system with oxygen bridge; chiral centers at 1R,5R,6S -
exo-6-Hydroxytropinone (8-Aza analog) C₈H₁₃NO₂ 8-Methyl-aza, 3-ketone, 6-hydroxy Nitrogen bridge; methyl group at N8; enantiomeric purity up to 78% ee
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Nortropanone) C₈H₁₃NO 8-Methyl-aza, 3-ketone Parent structure for tropane alkaloids; no hydroxyl group
6-Oxabicyclo[3.2.1]octan-3-one derivatives C₇H₁₀O₂ 6-Oxa, 3-ketone Oxygen at position 6 instead of 8; varied substituents (e.g., hydroxy, methyl)
8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one C₇H₁₀N₂O₂S 6-Thia, 3,8-diaza, acetyl Sulfur and nitrogen bridges; acetyl substituent

Reactivity and Stereochemical Considerations

  • Ring Strain and Reactivity: The 8-oxabicyclo[3.2.1]octane system introduces significant ring strain, making it prone to ring-opening reactions under basic or acidic conditions. For example, related dioxabicyclo[3.2.1]octanones undergo lactol formation under NaOH, as seen in the synthesis of 2,8-dioxabicyclo[3.3.0]octan-3-one derivatives .
  • Stereochemical Integrity : The (1R,5R,6S) configuration of the target compound contrasts with the (1R,5R,6S,7R) configuration observed in Mosher ester derivatives of bicyclic lactones, where enantiomeric purity can erode during synthesis .

Physicochemical Properties

  • Solubility: The hydroxyl and ketone groups enhance polarity compared to non-hydroxylated analogs like nortropanone. However, the 8-oxa bridge may reduce hydrophilicity relative to 8-aza analogs (e.g., exo-6-hydroxytropinone).
  • Optical Activity: Chiral bicyclic compounds like exo-6-hydroxytropinone exhibit measurable optical rotation, a property critical for pharmacological applications .

Key Research Findings

Synthetic Pathways: Analogous 2,7-dioxabicyclo[3.2.1]octanones undergo ring expansion under basic conditions to form fused lactones, suggesting similar reactivity for the target compound .

Chiral Analysis: Mosher ester derivatization and NOE experiments are critical for confirming stereochemistry in bicyclic lactones, as demonstrated in studies on dioxabicyclo systems .

Structural Diversity : Substituting oxygen with nitrogen or sulfur alters electronic properties and reactivity. For instance, 6-thia derivatives exhibit distinct metabolic stability compared to oxa/aza analogs .

Biological Activity

(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one is a bicyclic organic compound notable for its unique structural features, including a hydroxyl group and an oxabicyclo ring system. Its molecular formula is C7H10O3, with a molecular weight of approximately 142.15 g/mol. The compound's stereochemistry is characterized by specific arrangements of its chiral centers, making it a subject of interest in organic synthesis and medicinal chemistry.

  • Molecular Formula: C7H10O3
  • Molecular Weight: 142.15 g/mol
  • CAS Number: 89858-87-7
  • IUPAC Name: this compound

Structural Features

The compound features a bicyclic structure that includes:

  • A hydroxyl group (-OH) at the 6-position.
  • An oxabicyclo ring system that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The hydroxyl group and the oxabicyclo ring system enhance its binding affinity and reactivity, influencing various biological pathways.

Research Findings

Recent studies have focused on elucidating the compound's interactions and potential therapeutic applications:

  • Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease states such as cancer and inflammation.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against cancer cell lines, suggesting potential as a chemotherapeutic agent.
    • Another investigation highlighted its role in modulating neurotransmitter systems, which could have implications for neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, consider the following table:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundBicyclicAntiproliferative; NeuroactiveHydroxyl group; Specific stereochemistry
Aristolochic AcidsNaturally occurringNephrotoxic; AntitumorSimilar structural skeleton
(1S,5S,7S,8R)-8-Hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.0]octan-3-oneBicyclicAnticancerDifferent substituents; Stereochemistry

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